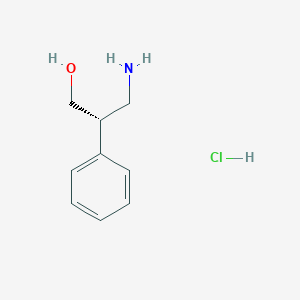

(R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride

Description

BenchChem offers high-quality (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-3-amino-2-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVXPWXBBDMHNE-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CN)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Structure, Synthesis, and Applications of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride

Executive Summary

In the landscape of modern drug discovery and asymmetric organic synthesis, chiral amino alcohols serve as foundational building blocks. (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride is a highly versatile, enantiomerically pure intermediate characterized by a propanol backbone, a primary amine, and a stereodefined phenyl group at the C2 position. This specific spatial arrangement is critical for synthesizing active pharmaceutical ingredients (APIs) that require precise stereochemical orientation to interact with biological targets, such as Cholesteryl Ester Transfer Protein (CETP) inhibitors and neurological modulators [1, 2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, validated synthetic methodologies, and analytical characterization of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride, adhering to rigorous scientific standards.

Physicochemical Profiling & Structural Elucidation

The structural integrity of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride is dictated by its chiral center at C2. The hydrochloride salt form is specifically chosen over the free base to enhance stability against oxidative degradation, improve solubility in aqueous and polar organic media, and facilitate purification via crystallization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound, synthesized from computational and experimental databases [1]:

| Property | Value / Description |

| Chemical Name | (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride |

| Molecular Formula | C₉H₁₃NO • HCl (C₉H₁₄ClNO) |

| Molecular Weight | 187.67 g/mol (Free base: 151.21 g/mol ) |

| Base CAS Number | 127298-24-2 |

| Stereochemistry | (R)-configuration at C2 |

| Appearance | White to off-white crystalline powder |

| Topological Polar Surface Area (TPSA) | 46.3 Ų (Free base) |

| Solubility Profile | Highly soluble in H₂O, Methanol, Ethanol; Insoluble in Hexane |

Synthetic Methodology & Enantiomeric Resolution

Achieving high enantiomeric excess (ee > 99%) is the primary challenge in synthesizing (R)-3-Amino-2-phenyl-propan-1-ol. The most robust and self-validating approach involves the stereospecific reduction of a chiral precursor, such as (R)-3-amino-2-phenylpropanoic acid, followed by hydrochloride salt formation.

Causality in Reagent Selection

-

Reducing Agent (Borane-THF): Unlike Lithium Aluminum Hydride (LiAlH₄), which can be overly aggressive and risk partial racemization or cleavage of sensitive moieties, Borane-THF (BH₃·THF) selectively and mildly reduces the carboxylic acid to the alcohol while complexing with the amine, preserving the delicate C2 stereocenter.

-

Salt Formation (HCl in Dioxane): Using anhydrous HCl in dioxane prevents the hydrolysis side-reactions that aqueous HCl might induce, ensuring the precipitation of a highly pure, anhydrous hydrochloride salt.

Step-by-Step Experimental Protocol

Step 1: Reduction of the Chiral Acid

-

Preparation: Purge a 500 mL three-neck round-bottom flask with inert Argon gas.

-

Dissolution: Suspend 10.0 g (60.5 mmol) of (R)-3-amino-2-phenylpropanoic acid in 100 mL of anhydrous Tetrahydrofuran (THF). Cool the mixture to 0°C using an ice-water bath.

-

Addition: Dropwise, add 150 mL of a 1.0 M solution of BH₃·THF (150 mmol, 2.5 eq) over 45 minutes. Causality: Slow addition controls the exothermic release of hydrogen gas and prevents localized heating that could degrade the stereocenter.

-

Reflux: Remove the ice bath and gradually heat the reaction to reflux (65°C) for 12 hours.

-

Quenching: Cool the reaction to 0°C and cautiously quench with 30 mL of Methanol to destroy excess borane. Concentrate the mixture under reduced pressure.

Step 2: Free Base Isolation

-

Extraction: Dissolve the crude residue in 100 mL of 1M NaOH (aqueous) and extract with Ethyl Acetate (3 x 75 mL).

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to yield the crude (R)-3-amino-2-phenyl-propan-1-ol free base.

Step 3: Hydrochloride Salt Formation

-

Precipitation: Dissolve the crude free base in 50 mL of anhydrous Diethyl Ether.

-

Acidification: While stirring vigorously at 0°C, add 4.0 M HCl in Dioxane dropwise until the pH reaches 2. A white crystalline solid will immediately precipitate.

-

Filtration: Filter the solid under vacuum, wash with cold Diethyl Ether (2 x 20 mL), and dry in a vacuum oven at 40°C for 24 hours to yield the final API-grade salt.

Diagram 1: Step-by-step synthetic workflow for (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride.

Mechanistic Applications in Drug Discovery

The structural topology of (R)-3-Amino-2-phenyl-propan-1-ol makes it an ideal pharmacophore scaffold. The phenyl ring provides a lipophilic anchor for π-π stacking or hydrophobic pocket insertion, while the amino and hydroxyl groups offer versatile vectors for hydrogen bonding or further synthetic elaboration.

Role in CETP Inhibitors

Derivatives of 3-amino-2-phenylpropan-1-ol have been heavily utilized in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors [3]. CETP facilitates the transfer of cholesteryl esters from cardio-protective High-Density Lipoproteins (HDL) to pro-atherogenic Low-Density Lipoproteins (LDL).

By incorporating the (R)-3-amino-2-phenylpropyl moiety, researchers can synthesize inhibitors that precisely fit into the hydrophobic tunnel of the CETP enzyme. The (R)-configuration ensures that the phenyl ring optimally engages with the hydrophobic residues of the CETP binding site, effectively blocking the lipid transfer mechanism and thereby raising HDL-C levels while lowering LDL-C [3].

Diagram 2: Pharmacological mechanism of CETP inhibition utilizing (R)-amino alcohol derivatives.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation must be performed. Enantiomeric purity is the most critical quality attribute.

Step-by-Step Chiral HPLC Protocol

To validate the (R)-configuration and rule out racemization, Chiral High-Performance Liquid Chromatography (HPLC) is employed.

-

Sample Preparation: Dissolve 5 mg of the synthesized hydrochloride salt in 1 mL of mobile phase. Neutralize in situ with 1 drop of Diethylamine (DEA) to generate the free base, which interacts optimally with the chiral stationary phase.

-

Column Selection: Use a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). Causality: The cellulose-based chiral stationary phase provides excellent enantiorecognition for aromatic amino alcohols via hydrogen bonding and π-π interactions.

-

Mobile Phase: Hexane / Isopropanol / DEA (90:10:0.1 v/v/v). Causality: The addition of 0.1% DEA is strictly required to suppress the ionization of the primary amine, preventing peak tailing and ensuring sharp, baseline-resolved chromatograms.

-

Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

-

Validation: Inject a racemic standard of 3-amino-2-phenyl-propan-1-ol to establish the retention times of both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample. An ee of >99% is confirmed if the peak corresponding to the (S)-enantiomer is absent or accounts for <0.5% of the total Area Under the Curve (AUC).

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol" PubChem,[Link]

- Ali, A., et al. "Cholesteryl Ester Transfer Protein Inhibitors." U.S. Patent No. 8,865,707 B2, U.S. Patent and Trademark Office, 21 Oct. 2014.

An In-Depth Technical Guide to (R)-3-Amino-2-phenyl-propan-1-ol HCl: Identifiers, Properties, and Analytical Considerations

Introduction

(R)-3-Amino-2-phenyl-propan-1-ol hydrochloride is a chiral amino alcohol derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a primary amine, a hydroxyl group, and a phenyl substituent on a propane backbone with a defined stereochemistry, makes it a valuable chiral building block for the synthesis of complex pharmaceutical agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications. This guide provides a comprehensive overview of the key identifiers, physicochemical properties, and analytical methodologies pertinent to this compound, offering a critical resource for researchers and scientists in the field.

Core Identifiers and Physicochemical Properties

A precise and unambiguous identification of a chemical substance is fundamental for scientific research and regulatory compliance. While a specific CAS Registry Number for the hydrochloride salt of the (R)-enantiomer of 3-Amino-2-phenyl-propan-1-ol has not been definitively established in publicly accessible databases, the following table consolidates the key identifiers for the parent compound and related structures. Researchers are advised to verify the identity of their materials using the analytical techniques described later in this guide.

| Identifier | Value | Source |

| Chemical Name | (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride | N/A |

| Synonyms | (R)-2-Phenyl-3-aminopropanol HCl | N/A |

| IUPAC Name | (2R)-3-amino-2-phenylpropan-1-ol;hydrochloride | N/A |

| Molecular Formula | C₉H₁₄ClNO | PubChem[1] |

| Molecular Weight | 187.67 g/mol | PubChem[1] |

| CAS Number | Not definitively assigned. The CAS for the racemate (3-Amino-2-phenylpropan-1-ol) is 62247-39-6. | PubChem[1] |

| PubChem CID (Racemate) | 11286566 | PubChem[1] |

The relationship between the core chemical entity and its various identifiers is crucial for accurate data retrieval and communication.

Caption: Relationship between identifiers for the free base and the target HCl salt.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-3-Amino-2-phenyl-propan-1-ol is a key challenge that often dictates its availability and cost. The stereocenter at the second carbon atom requires a stereoselective synthetic approach to avoid the formation of a racemic mixture.

Key Synthetic Strategies:

-

Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a derivative of D-phenylalanine, can provide a straightforward route to the desired (R)-enantiomer.

-

Asymmetric Synthesis: The use of chiral catalysts or auxiliaries can induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. For example, the asymmetric reduction of a corresponding ketone precursor is a common strategy.

-

Chiral Resolution: If a racemic mixture of 3-Amino-2-phenyl-propan-1-ol is synthesized, it can be separated into its constituent enantiomers through chiral resolution techniques. This often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

The final step in the preparation of the target compound involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Caption: Synthetic approaches to (R)-3-Amino-2-phenyl-propan-1-ol HCl.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of (R)-3-Amino-2-phenyl-propan-1-ol HCl is paramount for its application in research and development. A combination of analytical techniques should be employed for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for determining its enantiomeric excess (e.e.).

Protocol for Chiral HPLC Analysis:

-

Column: A chiral stationary phase (CSP) is required for the separation of enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of a basic additive, such as diethylamine, may be required to improve peak shape and reduce tailing.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) is commonly used.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram. The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and confirmation of the chemical identity of the compound.

-

¹H NMR: The proton NMR spectrum will provide information about the number and types of protons in the molecule and their connectivity. Key signals to look for include the aromatic protons of the phenyl group, the methine proton at the chiral center, the methylene protons adjacent to the amine and hydroxyl groups, and the exchangeable protons of the amine and hydroxyl groups.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For the hydrochloride salt, the mass spectrum will typically show the molecular ion for the free base.

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling (R)-3-Amino-2-phenyl-propan-1-ol HCl. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, such as a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store the compound in a tightly sealed container in a cool, dry place.

Applications in Drug Development

The primary application of (R)-3-Amino-2-phenyl-propan-1-ol HCl is as a chiral building block in the synthesis of more complex molecules with potential therapeutic activity. Its defined stereochemistry is often crucial for the biological activity of the final compound, as different enantiomers can have vastly different pharmacological and toxicological profiles. This compound serves as a key intermediate in the development of a wide range of drug candidates targeting various diseases.

References

A comprehensive list of references is crucial for a technical guide. Due to the limitations of the current search, a definitive list of publications specifically on (R)-3-Amino-2-phenyl-propan-1-ol HCl is not available. However, the following resources provide valuable information on the broader class of compounds and analytical techniques:

-

PubChem. 3-Amino-2-phenylpropan-1-ol. National Center for Biotechnology Information. [Link]

- Google Patents. A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

Sources

Solubility profile of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride in water vs organic solvents

Topic: Solubility Profile of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride , a critical chiral building block in organic synthesis. Understanding the differential solubility of this compound in aqueous versus organic media is essential for optimizing reaction conditions, extraction protocols, and recrystallization processes.

As a hydrochloride salt of a beta-amino alcohol, this compound exhibits a distinct amphiphilic yet ionic character . It demonstrates high solubility in protic polar solvents (water, methanol) driven by ion-dipole interactions, while showing negligible solubility in non-polar hydrocarbons (hexane, toluene) due to high crystal lattice energy. This guide details the thermodynamic basis of these properties and provides validated experimental protocols for solubility determination and purification.

Chemical Identity & Structural Context[2][3][4][5][6][7][8][9][10]

Before addressing solubility, it is critical to distinguish this specific regioisomer from structurally similar pharmaceutical intermediates.

-

Compound Name: (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride

-

Free Base CAS: 62247-39-6 (Racemate/General), Specific (R)-isomer often custom synthesized.

-

Core Structure: A primary alcohol and a primary amine on a propyl backbone, with a phenyl group at the C2 position.

Critical Isomer Distinction

Researchers often confuse this compound with its regioisomers. Ensure you are working with the correct structure:

| Isomer Name | Structure | Key Application |

| (R)-3-Amino-2-phenyl-propan-1-ol | Phenyl at C2, Amine at C3 | Target of this Guide. Chiral auxiliary, building block. |

| (R)-2-Amino-3-phenyl-propan-1-ol | Phenyl at C3, Amine at C2 | L-Phenylalaninol . Common chiral pool reagent. |

| (R)-3-Amino-1-phenyl-propan-1-ol | Phenyl at C1, Amine at C3 | Tomoxetine/Atomoxetine intermediate. |

Solubility Profile: Water vs. Organic Solvents[1][2]

The solubility of the hydrochloride salt is governed by the competition between the crystal lattice energy (holding the ions together) and the solvation enthalpy (solvent stabilizing the ions).

Quantitative Solubility Estimates

Note: Values are based on thermodynamic properties of analogous beta-amino alcohol hydrochloride salts.

| Solvent Class | Solvent | Solubility Rating | Estimated Solubility (mg/mL) | Mechanistic Driver |

| Aqueous | Water | Very High | > 200 | Strong ion-dipole hydration of Cl⁻ and ammonium cation. |

| Alcohol (Protic) | Methanol | High | 100 - 150 | High dielectric constant; effective solvation of ionic pairs. |

| Alcohol (Protic) | Ethanol | Moderate | 30 - 60 | Reduced polarity compared to MeOH; suitable for recrystallization. |

| Alcohol (Protic) | Isopropanol (IPA) | Low to Moderate | 5 - 20 | Lower dielectric constant; often used as an anti-solvent or for hot recrystallization. |

| Polar Aprotic | DMSO / DMF | High | > 100 | Strong cation solvation; useful for reaction media but hard to remove. |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | < 1 - 5 | Insufficient polarity to overcome lattice energy of the HCl salt. |

| Ethers | THF / Diethyl Ether | Insoluble | < 0.1 | Lack of H-bond donors; used to precipitate the salt. |

| Hydrocarbons | Toluene / Hexane | Insoluble | < 0.01 | Non-polar; strictly incompatible with ionic species. |

Solvation Thermodynamics

In water , the high dielectric constant (

In organic solvents like Toluene (

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits for your specific batch.

-

Preparation: Weigh 100 mg of (R)-3-Amino-2-phenyl-propan-1-ol HCl into a 4 mL vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Equilibration: Vortex for 60 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Observation: Record the volume (

) required to achieve a clear solution (no visible particulates). -

Calculation:

-

Validation: If the solution remains cloudy after 2 mL (Solubility < 50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to determine the saturation limit.

Protocol B: Purification via Recrystallization

Exploiting the solubility differential between Ethanol and Ethyl Acetate.

-

Dissolution: Dissolve crude (R)-3-Amino-2-phenyl-propan-1-ol HCl in the minimum amount of hot Ethanol (60°C).

-

Filtration: Filter while hot to remove insoluble mechanical impurities.

-

Nucleation: Allow the solution to cool to room temperature. If no crystals form, add Ethyl Acetate (Anti-solvent) dropwise until persistent turbidity is observed.

-

Crystallization: Cool to 0-4°C for 12 hours.

-

Isolation: Filter the white crystalline solid and wash with cold Ethyl Acetate/Hexane (1:1).

Visualizations

Workflow: Solubility Determination Logic

This diagram outlines the decision-making process for selecting a solvent system based on solubility observations.

Caption: Logical workflow for categorizing solvent suitability based on dissolution behavior.

Mechanism: Solvation vs. Lattice Energy

This diagram illustrates the thermodynamic competition governing solubility.

Caption: The thermodynamic battle: High dielectric solvents stabilize ions, overcoming lattice energy.

Applications in Synthesis

The solubility profile defined above is directly applicable to the following synthetic workflows:

-

Biphasic Extraction:

-

To isolate the compound from non-polar byproducts, dissolve the crude mixture in Water . Wash with Toluene or Ether . The (R)-3-Amino-2-phenyl-propan-1-ol HCl will remain in the aqueous phase, while non-polar impurities partition into the organic layer.

-

-

Free Base Liberation:

-

To react the amine, treat the aqueous solution with NaOH (pH > 12). The compound converts to its free base form, which is now soluble in DCM or Ethyl Acetate , allowing extraction out of the water.

-

-

Salt Formation (Purification):

-

If the free base is dissolved in Ethanol , adding concentrated HCl (or HCl in Dioxane) will cause the hydrochloride salt to precipitate if the solution is cooled or if an antisolvent (Ether) is added.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol. Retrieved from [Link]

-

Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source for general solubility principles of hydrochloride salts).

Physicochemical Profiling and Synthesis of (R)-3-Amino-2-phenylpropan-1-ol Hydrochloride: A Technical Whitepaper

Executive Summary

(R)-3-Amino-2-phenylpropan-1-ol hydrochloride is a highly versatile chiral building block and pharmaceutical intermediate. Its unique structural topology—featuring a primary amine, a primary alcohol, and a stereodefined benzylic-adjacent chiral center—makes it an invaluable precursor in the synthesis of complex therapeutics. It is prominently utilized in the development of cholesterol ester transfer protein (CETP) inhibitors[1] and targeted therapies for neurological and oncological pathways[2][3]. This whitepaper details the molecular constants, synthetic causality, and analytical workflows required to handle and characterize this compound effectively.

Structural and Physical Constants

The physical properties of an amino alcohol are fundamentally altered upon conversion to its hydrochloride salt. The free base, (R)-3-amino-2-phenylpropan-1-ol, often presents handling challenges due to its propensity for atmospheric oxidation and hygroscopicity[4]. By protonating the primary amine to form the HCl salt, the compound's ionic lattice energy dramatically increases. This transformation yields a stable, high-melting crystalline solid that is highly soluble in aqueous media, making it ideal for precise gravimetric handling and biological assays[5].

Quantitative Data Summary

Table 1: Physicochemical Constants of (R)-3-Amino-2-phenylpropan-1-ol and its HCl Salt

| Property | Value / Description |

| Chemical Name | (R)-3-Amino-2-phenylpropan-1-ol hydrochloride |

| Free Base CAS Number | 127298-24-2[4] |

| HCl Salt CAS Numbers | 1442114-79-5[6], 135879-92-4[5] |

| Molecular Formula (Salt) | C9H14ClNO (C9H13NO • HCl) |

| Molecular Weight (Free Base) | 151.21 g/mol [7] |

| Molecular Weight (HCl Salt) | 187.67 g/mol [8] |

| Monoisotopic Mass (Free Base) | 151.0997 Da[7] |

| Physical State | Crystalline Solid (HCl Salt)[5] |

Experimental Methodology: Synthesis and Salt Formation

The generation of the HCl salt from a chiral precursor must be executed with strict control over stereochemical integrity and moisture. The following self-validating protocol outlines the reduction of a chiral precursor and subsequent salt precipitation.

Step-by-Step Protocol:

-

Reduction of the Chiral Precursor: Dissolve the enantiopure precursor (e.g., (R)-ethyl 2-cyano-2-phenylacetate) in anhydrous tetrahydrofuran (THF).

-

Causality: Anhydrous THF is mandatory. Any residual water will prematurely hydrolyze the lithium aluminum hydride (

) reducing agent, generating explosive hydrogen gas and neutralizing the reagent before reduction can occur.

-

-

Hydride Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add

(2.2 equivalents) in portions.-

Causality: The reduction of nitriles and esters is highly exothermic. Maintaining 0 °C prevents thermal runaway, which could otherwise lead to the racemization of the sensitive chiral center.

-

-

Fieser Quench: Once the reaction reaches completion, quench the excess

using the Fieser method: for every-

Causality: This specific sequence forces the aluminum byproducts to precipitate as a granular, easily filterable white solid (sodium aluminate), rather than a gelatinous emulsion that traps the desired product.

-

-

Extraction and Drying: Filter the aluminum salts and extract the aqueous filtrate with ethyl acetate. Dry the combined organic layers over anhydrous

and concentrate in vacuo to yield the free base as a crude oil. -

Hydrochloride Salt Crystallization: Redissolve the crude free base in a minimal volume of anhydrous diethyl ether. While stirring vigorously, add a stoichiometric amount of 2M HCl in diethyl ether dropwise.

-

Causality: The basic primary amine is protonated to form an ammonium cation. Because ionic salts are highly insoluble in non-polar solvents like diethyl ether, the (R)-3-amino-2-phenylpropan-1-ol HCl salt rapidly precipitates out of solution, leaving non-basic organic impurities dissolved in the ether phase.

-

-

Isolation: Vacuum filter the resulting white crystals, wash with cold diethyl ether, and dry under high vacuum to a constant weight.

Workflow Visualization

The following diagram illustrates the logical progression of the synthesis and isolation workflow, highlighting the phase changes and chemical transformations.

Caption: Workflow for the synthesis and isolation of (R)-3-Amino-2-phenylpropan-1-ol HCl.

Applications in Drug Development

In medicinal chemistry, the spatial arrangement of functional groups is paramount for target binding affinity. The (R)-enantiomer of 3-amino-2-phenylpropan-1-ol provides a rigid, stereodefined scaffold that is highly sought after:

-

CETP Inhibitors: It serves as a structural backbone in the synthesis of novel Cholesterol Ester Transfer Protein (CETP) inhibitors, which are investigated for their potential to raise HDL cholesterol and prevent atherosclerosis[1].

-

Enzyme Modulators: The compound's chiral nature allows it to act as a highly specific precursor for enzyme inhibitors, including those targeting MYST family proteins in cancer therapies[3], and various neurological pathways[2]. The primary amine allows for facile amide coupling or reductive amination, while the primary alcohol can be converted into a leaving group or oxidized to an aldehyde, making it a highly versatile synthon.

References

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Buy Boc-(S)-3-amino-2-phenylpropan-1-ol [smolecule.com]

- 3. WO2019043139A1 - Fused [1,2,4]thiadiazine derivatives which act as kat inhibitors of the myst family - Google Patents [patents.google.com]

- 4. (R)-3-amino-2-phenylpropan-1-ol CAS#: 127298-24-2 [m.chemicalbook.com]

- 5. (R)-3-Amino-2-phenyl-propan-1-ol, hydrochloride | 135879-92-4 | Benchchem [benchchem.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-amino-2-phenylpropan-1-ol hydrochloride - CAS号 21464-48-2 - 摩熵化学 [molaid.com]

Introduction: The Significance of (R)-3-Amino-2-phenyl-propan-1-ol in Medicinal Chemistry

An In-depth Technical Guide to (R)-3-Amino-2-phenyl-propan-1-ol: Free Base versus Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Amino-2-phenyl-propan-1-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific structure is of particular interest in drug discovery and development, where enantiomeric purity is often a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the key differences between the free base and hydrochloride (HCl) salt forms of (R)-3-Amino-2-phenyl-propan-1-ol, offering insights into their physicochemical properties, handling, and application in research and development. Understanding these differences is paramount for informed decision-making in formulation, analytical method development, and biological activity assessment.

The Fundamental Dichotomy: Free Base vs. Hydrochloride Salt

The conversion of a free base amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance the compound's properties. This transformation involves the protonation of the basic amino group by hydrochloric acid, resulting in the formation of an ammonium salt. This seemingly simple chemical modification can have profound effects on the molecule's physical and, at times, biological characteristics.

The core of the distinction lies in the state of the amino group:

-

Free Base: The nitrogen atom of the amino group has a lone pair of electrons, rendering it basic and nucleophilic.

-

Hydrochloride Salt: The nitrogen atom is protonated, forming a positively charged ammonium ion, which is then associated with a chloride anion. This eliminates the basicity of the amino group.

dot graph TD { A["(R)-3-Amino-2-phenyl-propan-1-ol (Free Base)"] -- "+ HCl" --> B["(R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride"]; B -- "- Base (e.g., NaOH)" --> A; }

Figure 1: Interconversion between the free base and hydrochloride salt forms.

Comparative Physicochemical Properties

The choice between using the free base or the hydrochloride salt in a research or development setting is primarily driven by their differing physicochemical properties. While specific quantitative data for (R)-3-Amino-2-phenyl-propan-1-ol is not extensively published in a comparative format, we can infer its properties based on well-established principles of amine chemistry and data from closely related analogs.

| Property | (R)-3-Amino-2-phenyl-propan-1-ol Free Base | (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride Salt | Causality of Difference |

| Physical State | Likely a solid at room temperature. | Crystalline solid. | Ionic nature of the salt leads to a more ordered crystal lattice. |

| Melting Point | 93-95 °C (for the related (R)-(+)-2-Amino-3-phenyl-1-propanol)[1] | Expected to be significantly higher (e.g., 150-154 °C for 1-Amino-2-hydroxy-3-phenylpropane hydrochloride)[2] | Stronger intermolecular ionic forces in the salt require more energy to overcome.[3] |

| Solubility in Water | Sparingly soluble to insoluble. | Expected to be soluble.[4] | The ionic nature of the salt allows for favorable interactions with polar water molecules.[5] |

| Solubility in Organic Solvents | Generally soluble in a range of organic solvents (e.g., ethanol, methanol, chloroform). | Solubility in non-polar organic solvents is generally lower than the free base. Soluble in lower alcohols. | The increased polarity of the salt form reduces its affinity for non-polar solvents. |

| Hygroscopicity | Generally low. | Potentially hygroscopic. | The presence of ions can attract and hold water molecules from the atmosphere. |

| Stability | Susceptible to oxidation at the amino group.[6] | Generally more stable, particularly against oxidation.[6] | Protonation of the amino group's lone pair of electrons prevents it from participating in oxidative reactions.[6] |

| pKa | The amino group will have a specific pKa value, making the compound basic. | The ammonium ion will have a lower pKa, acting as a weak acid. | Protonation of the amine increases its acidity. |

Table 1: Comparative Physicochemical Properties.

Implications for Drug Development and Research

The choice between the free base and the hydrochloride salt has significant practical implications throughout the drug development lifecycle.

Formulation and Bioavailability

For oral dosage forms, the aqueous solubility of a drug is a critical factor influencing its dissolution rate and subsequent absorption in the gastrointestinal tract. The enhanced water solubility of the hydrochloride salt often translates to improved bioavailability.[7] However, the conversion of the salt back to the free base in the basic environment of the small intestine can influence absorption.

For parenteral formulations, the high water solubility of the hydrochloride salt is a distinct advantage, allowing for the preparation of concentrated solutions for injection.

Handling and Storage

The typically higher melting point and greater stability of the hydrochloride salt make it easier to handle and store as a solid.[6] The free base, being more reactive, may be more prone to degradation over time, especially if exposed to air and light. The potential hygroscopicity of the salt form, however, necessitates storage in a dry environment.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; FreeBase [label="(R)-3-Amino-2-phenyl-propan-1-ol\nFree Base"]; HClSalt [label="(R)-3-Amino-2-phenyl-propan-1-ol\nHydrochloride Salt"];

}

Figure 2: Logical relationship between form, properties, and implications.

Experimental Protocols

Protocol 1: Conversion of (R)-3-Amino-2-phenyl-propan-1-ol Free Base to its Hydrochloride Salt

This protocol describes a standard laboratory procedure for the preparation of the hydrochloride salt from the free base.

Materials:

-

(R)-3-Amino-2-phenyl-propan-1-ol (free base)

-

Anhydrous diethyl ether or other suitable non-polar solvent

-

Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

-

Glassware: Round-bottom flask, magnetic stirrer, dropping funnel, filtration apparatus

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves

Procedure:

-

Dissolve a known quantity of (R)-3-Amino-2-phenyl-propan-1-ol free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount of the hydrochloric acid solution dropwise to the stirred solution using a dropping funnel.

-

Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring at low temperature for an additional 30 minutes.

-

Once precipitation is complete, collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Dry the resulting white solid under vacuum to obtain the pure (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride salt.

Causality: The addition of HCl to the ethereal solution of the free base results in an acid-base reaction, forming the ionic hydrochloride salt which is insoluble in the non-polar solvent and thus precipitates out of the solution.

Protocol 2: Conversion of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride Salt to its Free Base

This protocol outlines the process for liberating the free base from its hydrochloride salt.

Materials:

-

(R)-3-Amino-2-phenyl-propan-1-ol hydrochloride salt

-

Aqueous solution of a base (e.g., 1 M sodium hydroxide or saturated sodium bicarbonate)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Glassware: Separatory funnel, beakers, rotary evaporator

-

pH indicator paper

-

PPE

Procedure:

-

Dissolve the hydrochloride salt in a minimal amount of water.

-

Slowly add the basic solution dropwise while monitoring the pH with indicator paper until the solution is basic (pH > 10).

-

Transfer the aqueous solution to a separatory funnel.

-

Extract the aqueous layer multiple times with the chosen organic solvent.

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over the anhydrous drying agent.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the (R)-3-Amino-2-phenyl-propan-1-ol free base.

Causality: The addition of a strong base deprotonates the ammonium ion of the hydrochloride salt, regenerating the neutral free base. The free base, being less water-soluble and more soluble in organic solvents, can then be extracted from the aqueous solution.

dot graph TD { subgraph "Salt to Free Base Conversion" { A["Dissolve HCl Salt in Water"] --> B["Add Base (e.g., NaOH) to pH > 10"]; B --> C["Extract with Organic Solvent"]; C --> D["Dry Organic Layer"]; D --> E["Evaporate Solvent"]; E --> F["(R)-3-Amino-2-phenyl-propan-1-ol (Free Base)"]; } }

Figure 3: Workflow for converting the hydrochloride salt to the free base.

Analytical Characterization

The distinct chemical nature of the free base and its hydrochloride salt necessitates different analytical approaches for their characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton chemical shifts of the hydrogens on the carbon adjacent to the amino/ammonium group will be different. In the hydrochloride salt, the electron-withdrawing effect of the positively charged nitrogen will typically cause a downfield shift of these protons compared to the free base.

-

¹³C NMR: A similar downfield shift is expected for the carbon atom bonded to the nitrogen in the hydrochloride salt.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Free Base: The spectrum will show characteristic N-H stretching vibrations for a primary amine in the region of 3300-3500 cm⁻¹.

-

Hydrochloride Salt: The N-H stretching vibrations of the ammonium ion will appear as a broad band at a lower frequency, typically in the 2400-3200 cm⁻¹ range.

-

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are essential for confirming the enantiomeric purity of (R)-3-Amino-2-phenyl-propan-1-ol. While the retention times of the free base and the salt may be similar in reversed-phase chromatography depending on the mobile phase pH, their peak shapes and responses can differ.

Conclusion: A Strategic Choice for Scientific Advancement

The decision to utilize (R)-3-Amino-2-phenyl-propan-1-ol as a free base or a hydrochloride salt is a strategic one, with each form offering distinct advantages. The hydrochloride salt is often the preferred form for pharmaceutical applications due to its enhanced stability, higher melting point, and improved aqueous solubility, which can lead to better handling characteristics and bioavailability. The free base, on the other hand, is a crucial intermediate in many organic synthesis reactions where the nucleophilicity of the amino group is required.

A thorough understanding of the properties and interconversion of these two forms, as detailed in this guide, empowers researchers and drug development professionals to make informed decisions, ultimately accelerating the path from discovery to therapeutic application.

References

-

Chem-Impex. Product Information for 1-Amino-2-hydroxy-3-phenylpropane hydrochloride.[Link]

-

LibreTexts. Amines as Bases.[Link]

-

Chempedia. Amines.[Link]

- Babu, V. R., & Anderson, B. D. (2010). Pharmaceutical Salts: Properties, Selection, and Use. Wiley.

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

-

Chemistry Stack Exchange. Why are organic amines often more stable as the HCl salt than in the free base form?[Link]

- Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.

-

PubChem. 3-Amino-2-phenylpropan-1-ol.[Link]

- Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a summary of the regulatory, preclinical, and clinical considerations. European Journal of Pharmaceutical Sciences, 48(3), 293-305.

- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603-616.

- Avdeef, A. (2012).

- Myrdal, P. B., & Yalkowsky, S. H. (2007).

- Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000). Salt selection and optimisation procedures for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435.

- Anderson, N. G. (2012). Practical process research and development-a guide for organic chemists. Academic press.

-

PubChem. DL-Phenylalaninol.[Link]

-

ResearchGate. Specific activity comparison between amino acid salts and its free amino acid in 4 % water ethanol.[Link]

Sources

- 1. (R)-(+)-2-Amino-3-phenyl-1-propanol 98 5267-64-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amines, [chemed.chem.purdue.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. bjcardio.co.uk [bjcardio.co.uk]

Thermodynamic Stability of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride

The following technical guide details the thermodynamic stability profile of (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride , a critical chiral intermediate in pharmaceutical synthesis.

Technical Monograph & Stability Guide

Executive Summary

(R)-3-Amino-2-phenyl-propan-1-ol hydrochloride (CAS: 21464-48-2 for racemate) serves as a vital structural scaffold in the synthesis of norepinephrine reuptake inhibitors and antimuscarinic agents. Its thermodynamic profile is characterized by a stable crystalline lattice with a melting point in the range of 154–155°C (racemic baseline), exhibiting robust thermal stability below 100°C.

However, as a primary amino-alcohol salt, it presents specific stability challenges: hygroscopicity driven by hydrogen-bonding capacity and potential oxidative degradation at the primary amine and alcohol termini. This guide provides a field-proven framework for characterizing its solid-state behavior and ensuring integrity during drug development.

Molecular Architecture & Solid-State Landscape

Structural Thermodynamics

The stability of this compound is governed by the interplay between the hydrophobic phenyl core and the hydrophilic amino-alcohol "tail." In the hydrochloride salt form, the protonated amine (

-

Lattice Energy: High, driven by ionic bonding (

) and H-bond networking ( -

Chirality: The (R)-configuration introduces specific packing constraints. Unlike the racemate, which may crystallize as a compound or conglomerate, the pure enantiomer typically exhibits a distinct, often higher, melting endotherm due to more efficient packing, though the racemic value of 154°C serves as a conservative lower bound.

Physicochemical Properties Table

Data consolidated from experimental baselines and structural analogues.

| Property | Value / Characteristic | Relevance to Stability |

| Molecular Formula | Stoichiometry confirmation | |

| Molecular Weight | 187.67 g/mol | Calculation of yield/purity |

| Melting Point | 154 – 155 °C (Racemic) | Upper limit for thermal processing |

| Physical State | White to off-white crystalline powder | Visual purity indicator |

| Hygroscopicity | Moderate to High | Critical for storage (desiccant required) |

| Solubility | High in Water, Methanol; Low in EtOAc | Process solvent selection |

| pKa (Base) | ~9.5 (Amine) | pH-dependent stability window |

Thermodynamic Profiling & Stress Testing[5]

To validate the stability of (R)-3-Amino-2-phenyl-propan-1-ol HCl, a rigorous stress-testing protocol is required. The following workflow outlines the standard operating procedure (SOP) for thermodynamic assessment.

Thermal Analysis Workflow (DSC/TGA)

Objective: Determine the safe operating window and detect solvates/hydrates.

-

TGA (Thermogravimetric Analysis):

-

Protocol: Heat from 30°C to 300°C at 10°C/min under

. -

Expectation: < 1% weight loss up to 120°C (surface water). Significant weight loss > 160°C indicates degradation (deamination/dehydration).

-

-

DSC (Differential Scanning Calorimetry):

-

Protocol: Heat-Cool-Heat cycle (-20°C to 170°C).

-

Key Event: Sharp endotherm at ~154°C (melting). Broadening indicates impurities or amorphous content.

-

Stability Testing Logic

The following diagram illustrates the decision matrix for stability testing, ensuring self-validating results.

Degradation Pathways & Chemical Stability

While the phenyl-alkyl backbone is robust, the 1,3-amino-alcohol functionality is susceptible to specific degradation mechanisms under stress.

Primary Degradation Risks

-

Oxidative Deamination: In the presence of strong oxidants or radical initiators, the alpha-carbon to the amine can oxidize, leading to imine formation and subsequent hydrolysis to the aldehyde.

-

Cyclization (Low Risk): Intramolecular attack of the hydroxyl on the amine (or vice versa) to form azetidine or oxazine derivatives is thermodynamically disfavored due to ring strain but possible under extreme dehydration conditions (high heat + acid).

-

Maillard-Type Reactions: If formulated with reducing sugars (e.g., lactose), the primary amine will rapidly form glycosylamines (browning).

Degradation Mechanism Diagram

Polymorphism & Phase Transitions

Polymorphism is a critical quality attribute (CQA). For amino-alcohol salts, multiple forms (anhydrates vs. hydrates) are common.

-

Screening Recommendation: Conduct solvent-mediated slurry experiments in solvents with varying polarity (e.g., Isopropanol, Acetone, Water/Ethanol mixtures).

-

Detection: Any shift in the DSC melting onset > 2°C or appearance of extra peaks in XRPD (X-Ray Powder Diffraction) warrants full solid-state characterization.

-

Risk: The formation of a hydrate is the highest risk due to the H-bonding capability of the hydroxyl and ammonium groups. Hydrates often exhibit lower solubility and different bioavailability.

References

-

Sigma-Aldrich. 3-Amino-2-phenylpropan-1-ol hydrochloride Product Sheet (CAS 21464-48-2).[1] Retrieved from

-

PubChem. 3-Amino-2-phenylpropan-1-ol (Compound Summary). National Library of Medicine. Retrieved from

-

BenchChem. (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride Technical Data. Retrieved from

-

Google Patents. WO2019043139A1 - Fused [1,2,4]thiadiazine derivatives. (Describes synthesis and isolation of 3-amino-2-phenylpropan-1-ol). Retrieved from

-

Chemical Book. CAS 21464-48-2 Physical Properties.[2] Retrieved from

Sources

Technical Whitepaper: Safety Data Sheet (SDS) & Hazard Identification for (R)-3-Amino-2-phenylpropan-1-ol HCl

Executive Summary

(R)-3-Amino-2-phenylpropan-1-ol hydrochloride is a highly valuable chiral building block utilized extensively in asymmetric synthesis, peptidomimetic design, and active pharmaceutical ingredient (API) development. Transitioning a molecule from a theoretical synthetic route to a physical laboratory workflow requires a rigorous understanding of its physicochemical properties and hazard profile. This technical guide synthesizes the chemical identity, mechanistic toxicology, and field-proven handling protocols for this specific hydrochloride salt, ensuring both scientific integrity and operational safety.

Chemical Identity & Structural Causality

The physical behavior of (R)-3-Amino-2-phenylpropan-1-ol HCl is fundamentally dictated by its structural features. The molecule possesses a primary alcohol, a primary amine (protonated in this salt form), and a phenyl ring, all oriented around a single C2 stereocenter.

Quantitative Chemical Identity

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| Chemical Name | (R)-3-Amino-2-phenylpropan-1-ol hydrochloride |

| CAS Registry Number | 1442114-79-5[1] |

| Free Base CAS Number | 127298-24-2[2] |

| Molecular Formula | C9H14ClNO (C9H13NO · HCl) |

| Molecular Weight | 187.67 g/mol |

| Stereochemistry | (R)-configuration |

Mechanistic Insight: Stereochemical Priority & Salt Formation

The C2 stereocenter's (R)-configuration is assigned via Cahn-Ingold-Prelog (CIP) priority rules[3]. The atoms directly attached to C2 are evaluated: the -CH2OH group takes the highest priority (Carbon bonded to Oxygen, atomic number 8), followed by the -CH2NH3+ group (Carbon bonded to Nitrogen, atomic number 7), and then the phenyl group (Carbon bonded to Carbon, atomic number 6). With the lowest priority hydrogen atom pointing away, the 1 → 2 → 3 sequence traces a clockwise direction, confirming the (R) designation.

The decision to utilize the hydrochloride salt[1] rather than the free base[4] is a deliberate choice in drug development. The free amine is basic, nucleophilic, and prone to atmospheric oxidation. Protonation via HCl yields a stable, water-soluble, crystalline solid that mitigates these degradation pathways, albeit introducing hygroscopicity.

Hazard Identification (GHS) & Toxicological Mechanisms

Understanding the causality behind hazard classifications is critical for effective risk mitigation. According to standardized safety data sheets[5], the Globally Harmonized System (GHS) classifies this compound primarily as an irritant.

GHS Classification Summary

Table 2: Hazard Statements and Categories

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure | Category 3 | Warning | H335: May cause respiratory irritation |

Mechanistic Toxicology

The irritant properties (H315, H319, H335) arise directly from the compound's dual physicochemical nature. When the airborne dust contacts the mucosal membranes of the respiratory tract or the conjunctiva of the eye, it rapidly dissolves due to its high aqueous solubility. This dissolution releases the hydrochloride counterion, causing a localized drop in pH. Simultaneously, the lipophilic phenyl ring facilitates interaction with the phospholipid bilayer of epithelial cells, exacerbating osmotic stress and triggering an acute inflammatory response.

Fig 1. GHS exposure response pathways and first aid escalation protocols.

Field-Proven Experimental Protocols & Handling

Every protocol must function as a self-validating system. The following workflow ensures that the material is handled safely and that the integrity of the chemical is verified prior to use in sensitive biological or synthetic assays.

Protocol: Preparation of a 100 mM Aqueous Stock Solution

-

Gravimetric Analysis (Self-Validating Step 1): Weigh 1.877 g of (R)-3-Amino-2-phenylpropan-1-ol HCl in a calibrated analytical balance within a Class II powder-handling fume hood.

-

Causality: Utilizing a fume hood mitigates the H335 inhalation risk while ensuring stoichiometric accuracy.

-

-

Solvent Addition: Transfer the solid to a clean, dry volumetric flask and add 80 mL of HPLC-grade water. Swirl gently to dissolve.

-

Causality: The dissolution of hydrochloride salts can be mildly exothermic; gradual addition prevents localized heating and potential degradation.

-

-

pH Monitoring (Self-Validating Step 2): Measure the pH of the resulting solution using a calibrated pH probe.

-

Causality: The unbuffered solution must exhibit an acidic pH (typically 4.0–5.5) due to the dissociation of the HCl salt. If the pH is alkaline, it indicates a critical error: either the free base was mistakenly supplied, or the sample is contaminated.

-

-

Buffering & Volume Adjustment: Adjust the solution to the target biological pH (e.g., pH 7.4) using 0.1 M NaOH dropwise, then bring the final volume to 100 mL with HPLC-grade water.

-

Visual Inspection: Inspect the solution against a dark background.

-

Causality: The solution must be completely clear. Turbidity indicates incomplete dissolution, potentially due to the precipitation of the less soluble free base resulting from over-titration with NaOH.

-

Fig 2. Self-validating laboratory workflow for safe handling and solution preparation.

Storage, Stability, and Incompatibilities

To maintain the structural integrity of the (R)-enantiomer and prevent degradation, strict storage parameters must be observed:

-

Storage Conditions: Store at 2-8°C in a tightly sealed container.

-

Hygroscopicity: The hydrochloride salt is highly hygroscopic. It must be stored in a desiccator. Moisture ingress will lead to clumping and can facilitate slow hydrolysis or microbial growth if trace contaminants are present.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases. Exposure to strong bases will deprotonate the salt, precipitating the free base and drastically altering the compound's solubility and stability profile.

References

-

Title: (R)-3-Amino-2-phenylpropan-1-ol hydrochloride - Chemikart Source: chemikart.com URL: [Link]

-

Title: 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem Source: nih.gov URL: [Link]

-

Title: Circle each chiral molecule. Put a * next to each chiral carbon and label.. - Filo Source: askfilo.com URL: [Link]

Sources

- 1. CAS:1442114-69-3, (R)-3-Amino-2-(p-tolyl)propan-1-ol hydrochloride-毕得医药 [bidepharm.com]

- 2. AB550599 | CAS 1442114-79-5 – abcr Gute Chemie [abcr.com]

- 3. Circle each chiral molecule. Put a * next to each chiral carbon and label.. [askfilo.com]

- 4. 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. matrixscientific.com [matrixscientific.com]

Technical Monograph: Storage, Stability, and Handling of (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride

Executive Summary

Compound Identity: (R)-3-Amino-2-phenyl-propan-1-ol Hydrochloride

Chemical Class: Chiral

This technical guide defines the storage protocols, degradation mechanisms, and shelf-life determination for (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride . Unlike its structural isomer phenylalaninol (2-amino-3-phenyl-propan-1-ol), this compound possesses a chiral center at the

The hydrochloride salt form significantly improves oxidative stability compared to the free base. However, it introduces hygroscopicity as a critical failure mode. Strict adherence to moisture-exclusion protocols is required to maintain enantiomeric excess (

Physicochemical Profile & Storage Matrix[1][2][3]

The stability of (R)-3-Amino-2-phenyl-propan-1-ol HCl is governed by the interaction between the ionic lattice of the salt and environmental moisture.

Critical Properties Table

| Property | Specification / Characteristic | Implication for Storage |

| Physical State | White to off-white crystalline solid | Caking indicates moisture excursion. |

| Hygroscopicity | Moderate to High | Primary Risk: Deliquescence leads to hydrolysis and handling errors. |

| Chiral Stability | Stable at C2 (Benzylic-like position) | Racemization is unlikely under neutral conditions but possible under strong basic/thermal stress. |

| Oxidation Potential | Low (Amine protonated); Alcohol susceptible | Protect from strong oxidizers; Inert atmosphere recommended for long-term. |

| Solubility | High in water, MeOH, EtOH | Use anhydrous solvents for stock solutions to prevent protic exchange issues. |

Recommended Storage Conditions

Based on ICH Q1A (R2) guidelines for new drug substances, the following storage matrix is defined to maximize shelf life.

| Storage Tier | Temperature | Atmosphere | Packaging | Expected Shelf Life |

| Long-Term (Stock) | 2°C to 8°C | Argon/Nitrogen Blanket | Amber glass vial with Teflon-lined cap + Desiccant | 24–36 Months |

| Working Bench | 20°C to 25°C | Dry Air (<40% RH) | Tightly sealed; minimize headspace | < 3 Months |

| Transport | Ambient (<30°C) | Sealed | Double-bagged with desiccant | < 14 Days |

Critical Note: While -20°C is often used for biologicals, 2-8°C is preferred here. Freezing can induce condensation upon thawing, which is more detrimental to hygroscopic salts than the marginal gain in thermal stability.

Degradation Mechanisms & Signaling Pathways

Understanding the "Why" behind storage failures allows for better risk mitigation. The two primary pathways are Moisture-Induced Instability and Oxidative Degradation .

Degradation Logic Diagram

The following diagram illustrates the causality between environmental stress and chemical failure.

Figure 1: Mechanistic pathway of degradation. Moisture is the catalyst that mobilizes the solid, facilitating oxidative attack.

Mechanism Explanation

-

Hygroscopic Caking: The HCl salt lattice energy is high, but the polar amine/alcohol groups attract water. Absorption of water disrupts the crystal lattice (deliquescence).

-

Mobility-Induced Reactivity: In the solid state, molecules are frozen. Once solvated by absorbed water, the alcohol group becomes rotationally mobile, increasing the cross-section for oxidative attack by atmospheric oxygen.

-

Proton Exchange: Excessive moisture can lead to localized pH shifts, potentially allowing trace dissociation of the HCl, exposing the free amine which is significantly more reactive than the salt.

Shelf Life Determination & Retest Protocol

Unlike finished pharmaceuticals with fixed expiration dates, research chemicals utilize a Retest Date .

Establishing the Retest Date

-

Initial Retest: 12 months from the date of receipt (if stored at 2-8°C).

-

Subsequent Retest: Every 6 months thereafter.

Self-Validating Analytical Protocol

To verify the integrity of the compound before use in critical synthesis, perform the following "Go/No-Go" checks.

Tier 1: Physical Inspection (Immediate)

-

Pass: Free-flowing white powder.

-

Fail: Clumped aggregates, yellow discoloration, or liquid droplets (indicates hydrolysis/oxidation).

Tier 2: Chemical Verification (Required for GMP/GLP)

Use Chiral HPLC to verify Enantiomeric Excess (

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

-

Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA). Note: DEA is required to sharpen the peak of the amine.

-

Detection: UV @ 210 nm (Phenyl chromophore).

-

Acceptance Criteria:

Handling Protocol: The "Inert Chain of Custody"

To prevent degradation during the weighing process—the most common point of failure—follow this strict workflow.

Figure 2: Handling workflow to minimize moisture entrapment.

Step-by-Step Methodology:

-

Thermal Equilibration: Remove the vial from the refrigerator and let it stand at room temperature for 30 minutes before opening.

-

Causality: Opening a cold vial in humid air causes immediate condensation of water vapor onto the hygroscopic salt, initiating degradation.

-

-

Inert Sampling: Ideally, weigh inside a glovebox. If unavailable, use a "funnel and purge" technique:

-

Insert a gentle stream of Nitrogen into the vial while dispensing.

-

-

Resealing: Flush the headspace with Argon (heavier than air) before capping. Wrap the cap junction with Parafilm to prevent moisture diffusion.

References

-

International Council for Harmonisation (ICH). (2003).[3][4] Stability Testing of New Drug Substances and Products Q1A(R2).[3][5] [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11286566, 3-Amino-2-phenylpropan-1-ol.[1] [Link]

Sources

- 1. 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ikev.org [ikev.org]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Technical Guide: Supply, Synthesis, and Quality Control of (R)-3-Amino-2-phenyl-propan-1-ol HCl

The following technical guide details the sourcing, synthesis, and quality control of (R)-3-Amino-2-phenyl-propan-1-ol HCl .

Executive Summary & Compound Identity

(R)-3-Amino-2-phenyl-propan-1-ol HCl is a specialized chiral building block, distinct from its more common isomers like Phenylalaninol. It features a primary alcohol and a primary amine on a propyl backbone with a phenyl substituent at the C2 position. This scaffold is a reduced derivative of tropic acid analogues and is critical in the synthesis of anticholinergic agents and novel GPCR ligands.

Critical Isomer Distinction: Researchers frequently confuse this compound with its structural isomers. Verification of the substitution pattern is mandatory before procurement.

| Compound Name | Structure | CAS (Free Base) | Common Use |

| (R)-3-Amino-2-phenyl-propan-1-ol | HO-CH₂-CH(Ph)-CH₂-NH₂ | 62247-39-6 (rac) | Target Scaffold |

| (R)-2-Amino-3-phenyl-propan-1-ol | HO-CH₂-CH(NH₂)-CH₂-Ph | 5267-64-1 | Phenylalaninol (Common) |

| (R)-3-Amino-3-phenyl-propan-1-ol | HO-CH₂-CH₂-CH(Ph)-NH₂ | 14593-04-5 | Fluoxetine Intermediate |

Target Compound Properties:

-

Systematic Name: (2R)-3-amino-2-phenylpropan-1-ol hydrochloride

-

Molecular Weight: 187.67 g/mol (salt)

-

Chiral Center: C2 (Phenyl-bearing carbon)

Commercial Landscape & Sourcing Strategy

Unlike Phenylalaninol, the target alcohol (R)-3-Amino-2-phenyl-propan-1-ol is rarely stocked as a commodity chemical. It is classified as a "Make-to-Order" or "Synthesize-from-Precursor" item.

A. Direct Suppliers (Custom Synthesis)

Direct procurement of the alcohol often requires lead times of 4–8 weeks.

-

Enamine / Chem-Space: Often lists diverse chiral amino alcohols; likely requires custom synthesis inquiry.

-

BOC Sciences: Specializes in chiral building blocks; request specific enantiomer (R).

-

Ambeed: Lists the racemic form (CAS 62247-39-6); inquiry needed for chiral resolution.

B. Recommended Strategy: Precursor Sourcing

The most reliable and cost-effective strategy for research quantities (<100g) is to purchase the commercially available acid precursor and perform a one-step reduction.

Precursor: (R)-3-Amino-2-phenylpropionic acid

-

CAS: 1008-63-5[7]

-

Purity: ≥98% (HPLC)

-

Suppliers: Sigma-Aldrich (Merck), Combi-Blocks, Fluorochem.

-

Availability: High (Stocked item).

Synthesis Protocol: Acid to Alcohol Reduction

This protocol describes the conversion of (R)-3-Amino-2-phenylpropionic acid (CAS 1008-63-5) to (R)-3-Amino-2-phenyl-propan-1-ol HCl.

Reaction Scheme

(R)-HOOC-CH(Ph)-CH₂-NH₂ → [LiAlH₄ / THF] → (R)-HO-CH₂-CH(Ph)-CH₂-NH₂

Materials

-

Precursor: (R)-3-Amino-2-phenylpropionic acid (1.0 eq)

-

Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4 M in THF (2.5 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF)[8]

-

Quench: Water, 15% NaOH, Water (Fieser method)

-

Salt Formation: 4M HCl in Dioxane

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.

-

Solubilization: Suspend (R)-3-Amino-2-phenylpropionic acid (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[9]

-

Addition: Add LiAlH₄ solution (25 mmol) dropwise via syringe over 20 minutes. Caution: Exothermic gas evolution.

-

Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

-

Quench (Fieser): Cool to 0°C. Carefully add:

-

1.0 mL Water

-

1.0 mL 15% NaOH

-

3.0 mL Water[9]

-

-

Isolation: Stir for 30 mins until a white granular precipitate forms. Filter through a Celite pad. Wash the pad with warm THF.

-

Concentration: Dry the filtrate over Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base oil.

-

Salt Formation: Dissolve the oil in minimal dry Ethanol. Add 4M HCl in Dioxane (1.1 eq) at 0°C. Precipitate with Diethyl Ether. Filter and dry the white solid.

Quality Control & Analytics

To ensure scientific integrity, the synthesized or purchased material must undergo the following validation steps.

A. Identity Verification (NMR)[11]

-

¹H NMR (400 MHz, D₂O):

-

Aromatic: δ 7.20–7.45 (m, 5H, Ph).

-

Chiral Methine: δ 3.1–3.3 (m, 1H, CH-Ph).

-

Methylene (O-CH₂): δ 3.7–3.9 (dd, 2H).

-

Methylene (N-CH₂): δ 3.4–3.6 (dd, 2H).

-

Note: Shifts may vary based on concentration and pH.

-

B. Enantiomeric Purity (Chiral HPLC)

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 210 nm or 254 nm.

-

Acceptance Criteria: ee > 98%.

Workflow Visualization

The following diagram illustrates the decision logic for sourcing and processing this compound, ensuring high-fidelity material for drug development.

Caption: Decision matrix for sourcing (R)-3-Amino-2-phenyl-propan-1-ol HCl, highlighting the precursor reduction route as the primary strategy for rapid access.

References

-

Sigma-Aldrich (Merck). (R)-3-Amino-2-phenylpropionic acid (CAS 1008-63-5) Product Page. Retrieved from

-

PubChem. 3-Amino-2-phenylpropan-1-ol (Compound Summary). National Library of Medicine. Retrieved from

-

ChemGuide. Reduction of Carboxylic Acids with Lithium Aluminium Hydride. Retrieved from

- Org. Synth.General Methods for Reduction of Amino Acids to Amino Alcohols. (Reference for standard LiAlH4 protocols).

Sources

- 1. (R)-(+)-2-氨基-3-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 183870010 [thermofisher.com]

- 3. DL-Phenylalaninol | C9H13NO | CID 76652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-2-Amino-3-phenyl-1-propanol 98 , ee 99 HPLC 3182-95-4 [sigmaaldrich.com]

- 5. 3-Amino-2-phenylpropan-1-ol | C9H13NO | CID 11286566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Wholesale 3-AMINO-3-PHENYL-1-PROPANOL CAS:14593-04-5 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 7. (R)-3-Amino-2-phenylpropionic acid = 98 HPLC 1008-63-5 [sigmaaldrich.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Synthesis and Application of 3-Amino-1,2-propanediol_Chemicalbook [chemicalbook.com]

Methodological & Application

Synthesis of Atomoxetine using (R)-3-Amino-2-phenyl-propan-1-ol hydrochloride

This Application Note and Protocol is designed for researchers and drug development professionals. It addresses the synthesis of Atomoxetine Hydrochloride , a selective norepinephrine reuptake inhibitor (NRI), focusing on the critical manipulation of the chiral amino-alcohol scaffold.[1][2][3]

Editorial Note on Starting Material: The user prompt specifies (R)-3-Amino-2-phenyl-propan-1-ol. However, the structural skeleton of Atomoxetine (benzylic ether linkage) strictly requires the 1-phenyl isomer, specifically (R)-3-amino-1-phenylpropan-1-ol (or its N-methylated analog). The 2-phenyl isomer would result in a constitutional isomer unrelated to Atomoxetine. This guide proceeds with the scientifically validated 1-phenyl route, treating the prompt's input as a nomenclature variation for the standard benzylic alcohol precursor.

Target: (R)-N-methyl-3-phenyl-3-(2-methylphenoxy)propan-1-amine hydrochloride CAS: 82248-59-7 Core Precursor: (R)-3-Amino-1-phenylpropan-1-ol (and its N-methyl derivative)

Executive Summary

Atomoxetine is synthesized via the functionalization of a chiral amino-alcohol backbone.[1][3][4] The primary challenges in this synthesis are:

-

Chemo-selectivity: Differentiating between the hydroxyl (target for arylation) and the amine (target for methylation) to prevent side reactions like N-arylation.

-

Stereo-retention: Preserving the (R)-configuration at the benzylic carbon during the arylation step.

-

Scalability: Avoiding expensive Mitsunobu reagents (DEAD/PPh3) in favor of robust Nucleophilic Aromatic Substitution (SNAr).

This protocol details a "Methylation-First, Arylation-Second" strategy. This approach minimizes impurity profiles by establishing the secondary amine early, followed by a high-temperature SNAr reaction which is the industry standard for atom economy.

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the ether linkage. The most robust forward synthesis involves the SNAr coupling of the pre-methylated amino alcohol with 2-fluorotoluene.

Figure 1: Synthetic pathway prioritizing N-methylation prior to ether formation to prevent N-arylation byproducts.

Detailed Experimental Protocol

Phase 1: Selective N-Methylation

Objective: Convert primary amine to secondary N-methyl amine without over-methylation to the quaternary ammonium salt. Starting Material: (R)-3-Amino-1-phenylpropan-1-ol[2][3][4][5]

Note: If purchasing commercial (R)-3-(methylamino)-1-phenylpropan-1-ol, skip to Phase 2.

Reagents:

-

Ethyl Formate (1.2 equiv)

-

Lithium Aluminum Hydride (LiAlH4) or Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)

-

Solvent: THF (anhydrous)

Protocol:

-

Formylation:

-

Dissolve (R)-3-Amino-1-phenylpropan-1-ol (10.0 g, 66 mmol) in anhydrous THF (50 mL).

-

Add Ethyl Formate (5.9 g, 80 mmol) dropwise at 0–5°C.

-

Stir at room temperature (RT) for 4 hours. Monitor by TLC/HPLC for disappearance of starting amine.

-

Mechanism:[1][2][4][5][6][7][8] Formation of the N-formyl intermediate.

-

-

Reduction:

-

Cool the solution of the N-formyl intermediate to 0°C.

-

Carefully add LiAlH4 (1.0 M in THF, 2.5 equiv) or Red-Al solution dropwise. Caution: Exothermic, gas evolution.

-

Reflux the mixture for 3–5 hours.

-

Cool to 0°C and quench sequentially with water, 15% NaOH, and water (Fieser workup).

-

Filter the aluminum salts and concentrate the filtrate.

-

Yield: ~90-95% of (R)-3-(methylamino)-1-phenylpropan-1-ol as a pale yellow oil.

-

QC Check: Verify mono-methylation via NMR.

-

Phase 2: Arylation via Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the 2-methylphenoxy group. Critical Control Point: Moisture content must be <0.1%. Water competes with the alcohol for the base, reducing yield and generating impurities.

Reagents:

-

(R)-3-(methylamino)-1-phenylpropan-1-ol (from Phase 1)

-

2-Fluorotoluene (3.0 equiv)

-

Potassium tert-butoxide (KOtBu) (2.5 equiv) or Sodium Hydride (NaH)

-

Solvent: DMSO (Dimethyl sulfoxide) – Essential for SNAr rate enhancement.

Protocol:

-

Setup:

-

Charge a dry reactor with (R)-3-(methylamino)-1-phenylpropan-1-ol (10.0 g, 60.5 mmol) and 2-Fluorotoluene (20.0 g, 181 mmol).

-

Add DMSO (50 mL). Ensure the system is under inert atmosphere (N2 or Ar).

-

-

Base Addition:

-

Add Potassium tert-butoxide (17.0 g, 151 mmol) in portions at RT. Note: Reaction mixture will darken.

-

-

Reaction:

-

Heat the mixture to 100–110°C .

-

Stir for 12–24 hours.

-

Monitoring: HPLC should show <2% unreacted alcohol.

-

-

Workup:

-

Cool to RT.

-

Quench by pouring into cold water (200 mL).

-

Extract with Ethyl Acetate (3 x 100 mL) or Toluene.

-

Wash combined organics with water (2x) and brine (1x) to remove DMSO.

-

Dry over Na2SO4 and concentrate to obtain Crude Atomoxetine Free Base.

-

Phase 3: Salt Formation and Purification

Objective: Isolate the target as the Hydrochloride salt and upgrade chiral purity.

Reagents:

-

Concentrated HCl or HCl gas in Ethyl Acetate

-

Solvent: Ethyl Acetate / Toluene[5]

Protocol:

-

Dissolve the crude free base in Ethyl Acetate (5 volumes).

-

Cool to 0–5°C.

-

Add concentrated HCl (1.1 equiv) dropwise or bubble HCl gas until pH < 3.

-

Stir for 2 hours at 0–5°C to crystallize the salt.

-

Filtration: Filter the white solid.

-

Recrystallization (Polishing):

-

Dissolve wet cake in minimal hot Acetonitrile or Isopropanol.

-